Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
“Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1246685-28-8 . It has a molecular weight of 239.58 . The IUPAC name for this compound is methyl 2-chloro-5-(trifluoromethyl)isonicotinate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method of synthesis involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
This compound is stored at a temperature between 2-8°C in an inert atmosphere . Its physical form can be liquid, solid, semi-solid, or lump . The density of this compound is 1.491 g/mL at 25 °C .Scientific Research Applications
Preparation of Isomeric Halopyridinecarboxylic Acids : This compound is utilized in the preparation of halopyridinecarboxylic acids. It is noteworthy that while preparing 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is straightforward, other isomers require alternative starting materials due to logistical complexities in functionalization (Cottet & Schlosser, 2004).
Synthesis of Trifluoromethyl-substituted Aminopyrroles : It acts as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, important for the development of various organic compounds. This process involves a ring expansion strategy based on the 2H-azirine framework (Khlebnikov et al., 2018).
Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : This compound is a precursor in synthesizing N-alkyl-4-chloro-2-pyridine carboxamides. These compounds are confirmed via various spectroscopic methods and have potential applications in pharmaceuticals (Pan Qing-cai, 2011).
Metalations and Functionalizations of Chloro-, Bromo-, and Iodo(trifluoromethyl)pyridines : The compound serves as a starting point for various functionalizations, demonstrating the regioexhaustive functionalization concept. It is transformed into various carboxylic acids, highlighting its versatility in organic synthesis (Cottet et al., 2004).
Synthesis of Pyrano[4,3-b]pyrans : It is used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, key compounds for synthesizing fluorinated fused heterocyclic compounds (Wang et al., 2012).
Synthesis of Palladium-catalyzed Alkoxycarbonylation of Chloropyridines : The compound is used in the palladium-catalyzed mono- or dicarbonylation processes, demonstrating its role in creating complex organic molecules (Crettaz et al., 2001).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety
Biochemical Pathways
Trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting they may affect a range of biochemical pathways
Result of Action
As a trifluoromethylpyridine derivative, it’s likely to have significant biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity. For Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, it’s recommended to store the compound at 2-8°C . .
Safety and Hazards
Future Directions
Trifluoromethylpyridines have been used in the development of many agrochemical and pharmaceutical compounds . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744332 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246685-28-8 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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